molecular formula C10H7NO3S B1373631 3-(1,3-Thiazol-2-yloxy)benzoic acid CAS No. 1247625-79-1

3-(1,3-Thiazol-2-yloxy)benzoic acid

Cat. No. B1373631
CAS RN: 1247625-79-1
M. Wt: 221.23 g/mol
InChI Key: MLQUPWHFFILBPO-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yloxy)benzoic acid is an organic compound with the CAS Number: 1247625-79-1 . It has a molecular weight of 221.24 and its IUPAC name is 3-(1,3-thiazol-2-yloxy)benzoic acid . The InChI code for this compound is 1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13) .


Molecular Structure Analysis

The molecular formula of 3-(1,3-Thiazol-2-yloxy)benzoic acid is C10H7NO3S . The structure consists of a benzoic acid group attached to a thiazole ring via an oxygen atom .


Physical And Chemical Properties Analysis

3-(1,3-Thiazol-2-yloxy)benzoic acid is a powder at room temperature . It has a melting point of 103-105°C . The density of this compound is predicted to be 1.424±0.06 g/cm3 . The boiling point is predicted to be 414.5±47.0 °C .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 3-(1,3-Thiazol-2-yloxy)benzoic acid , are known for their antimicrobial properties. They can be synthesized and modified to generate new molecules with potent antimicrobial activities. These compounds are particularly effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer Agents

The thiazole moiety is a common feature in many anticancer drugs. Research has shown that modifications of thiazole-based compounds can lead to the development of new molecules with significant antitumor properties. These compounds are tested against various human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), indicating their potential in cancer therapy .

Agricultural Chemicals

Thiazole compounds are utilized in agriculture for their herbicidal and pesticidal properties. The synthesis of thiazole derivatives can lead to the creation of new agrochemicals that help protect crops from pests and diseases, thereby enhancing agricultural productivity .

Industrial Applications

In the industrial sector, thiazole derivatives serve as photographic sensitizers, rubber vulcanization accelerators, and catalysts. Their unique chemical properties make them suitable for various applications, including the manufacturing of dyes, pigments, and chromophores .

Pharmaceutical Applications

Beyond their antimicrobial and anticancer properties, thiazole derivatives are used in the synthesis of a wide range of pharmaceutical drugs. These include antidepressants, antiulcer agents, anti-inflammatory drugs, HIV/AIDS medications, and drugs for treating diabetes. The versatility of thiazole compounds makes them a valuable scaffold in drug design and discovery .

Enzyme Inhibition

Thiazole derivatives are also investigated for their role as enzyme inhibitors. They have therapeutic potential for conditions like Type II diabetes by inhibiting proteins such as tyrosine phosphatase 1B. This application highlights the importance of thiazole compounds in the development of new treatments for chronic diseases .

Safety and Hazards

The safety information for 3-(1,3-Thiazol-2-yloxy)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1,3-thiazol-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUPWHFFILBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-2-yloxy)benzoic acid

CAS RN

1247625-79-1
Record name 3-(1,3-thiazol-2-yloxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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